2-(2-Phenylacetamido)Acetic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Gut Microbiome Studies

PAG is a major metabolite produced by gut bacteria in humans and other mammals. Researchers are investigating its potential as a biomarker for gut health and various gut-related disorders []. Studies suggest that PAG levels may be altered in individuals with conditions like inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS) []. Additionally, PAG may influence gut microbial composition and function, offering insights into the intricate relationship between gut microbiota and human health [].

Neurodegenerative Disease Research

PAG has been investigated for its potential role in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). Studies suggest that PAG levels may be altered in the brains and cerebrospinal fluid (CSF) of individuals with these conditions [, ]. However, the exact nature of this association and whether PAG plays a causative or consequential role in these diseases requires further investigation.

Other Areas of Research

PAG is also being explored in other areas of scientific research, including:

- Cancer research: Investigating the potential of PAG as a biomarker or therapeutic target for certain cancers [].

- Drug development: Utilizing PAG as a scaffold for the development of new drugs with various functionalities [].

- Environmental studies: Understanding the role of PAG in the degradation of pollutants and its potential use as a bioremediation tool [].

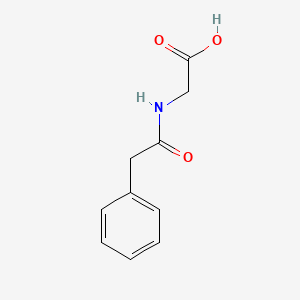

2-(2-Phenylacetamido)Acetic Acid, also known as phenylacetylglycine, is an organic compound with the molecular formula and a molecular weight of 193.20 g/mol. Its structure consists of a phenylacetamido group attached to acetic acid, making it a derivative of both phenylacetic acid and glycine. The compound is characterized by its ability to form hydrogen bonds due to the presence of an amide and a carboxylic acid functional group, which contributes to its solubility and biological activity .

This compound exhibits significant biological activity, particularly as a metabolite in various organisms. It has been identified in the urine of dogs, rats, and mice, indicating its role in metabolic pathways involving phenylacetate . Furthermore, it has been studied for its potential effects on enzyme activity related to amino acid metabolism, suggesting a role in regulating nitrogen balance in biological systems .

The synthesis of 2-(2-Phenylacetamido)Acetic Acid can be achieved through several methods:

- Direct Acylation: This method involves reacting glycine with phenylacetyl chloride in the presence of a base such as triethylamine.

- Amidation Reaction: Phenylacetic acid can be reacted with acetamide under acidic conditions to yield the desired product.

- Hydrolysis of Phenylacetylglycine: This approach involves hydrolyzing phenylacetylglycine to produce 2-(2-Phenylacetamido)Acetic Acid .

2-(2-Phenylacetamido)Acetic Acid has several applications:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

- Metabolite Studies: Its presence in biological fluids makes it useful for metabolic studies and biomarker identification.

- Research: It serves as a model compound for studying amide chemistry and its biological implications .

Research indicates that 2-(2-Phenylacetamido)Acetic Acid interacts with various enzymes involved in amino acid metabolism. These interactions can influence metabolic pathways related to nitrogen excretion and may have implications for conditions such as hyperammonemia . Further studies are necessary to elucidate its full spectrum of interactions and potential therapeutic benefits.

Several compounds share structural similarities with 2-(2-Phenylacetamido)Acetic Acid, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(2-Phenylacetamido)pentanedioic acid | 2752-35-4 | 0.87 |

| (S)-5-Amino-5-oxo-2-(2-phenylacetamido)pentanoic acid | 28047-15-6 | 0.87 |

| N-Phenacetylglycine | 576 - 600 | 0.83 |

| Phenylacetic acid | 103-82-6 | 0.81 |

| N-Dodecanoylglycine | 1324 - 000 | 0.81 |

Uniqueness

The uniqueness of 2-(2-Phenylacetamido)Acetic Acid lies in its specific combination of the phenylacetamido group and acetic acid functionality, which allows it to participate in unique metabolic pathways not observed in other similar compounds. Its role as a metabolite further distinguishes it from structurally related compounds, highlighting its importance in both synthetic chemistry and biological research .

The compound is systematically named 2-(2-phenylacetamido)acetic acid according to IUPAC nomenclature. Common synonyms include:

CAS Registry Number

The Chemical Abstracts Service (CAS) registry number is 500-98-1.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₁NO₃ |

| Molecular weight (g/mol) | 193.20 |

| Monoisotopic mass | 193.0739 |

These values are consistent across multiple sources.

Common Synonyms and Trivial Names

2-(2-Phenylacetamido)acetic acid is known by numerous common names and synonyms in the scientific literature [2] [10]. The most frequently encountered trivial name is phenylacetylglycine, which directly describes the compound as a glycine residue conjugated with phenylacetic acid [2] [4].

Phenaceturic acid represents another widely used common name, particularly in metabolic and biochemical contexts [2] [10] [16]. This name derives from the compound's role as a urinary metabolite. Additional synonyms include phenacetylglycine [2] [6] and N-phenylacetylglycine [2] [10].

The following table summarizes the primary synonyms and their usage contexts:

| Synonym | Usage Context | Reference Sources |

|---|---|---|

| Phenylacetylglycine | General chemical literature | [2] [4] [7] |

| Phenaceturic acid | Metabolic studies | [10] [16] [28] |

| Phenacetylglycine | Alternative common name | [2] [6] [11] |

| N-phenylacetylglycine | Substitutive nomenclature | [2] [10] [12] |

| N-phenacetylglycine | Chemical databases | [6] [11] [18] |

Structural Identifiers

CAS Registry Number

The Chemical Abstracts Service Registry Number for 2-(2-phenylacetamido)acetic acid is 500-98-1 [2] [4] [12]. This unique numerical identifier has been consistently assigned across multiple chemical databases and regulatory frameworks [5] [13] [15]. The CAS number 500-98-1 serves as the primary reference for this compound in chemical inventories, including the European Community number 207-916-1 [2] [12].

InChI and InChIKey

The International Chemical Identifier (InChI) for 2-(2-phenylacetamido)acetic acid provides a standardized representation of its molecular structure [4] [15]. The complete InChI string is:

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) [4] [5] [15]

The corresponding InChIKey, which serves as a compressed hash of the InChI, is:

UTYVDVLMYQPLQB-UHFFFAOYSA-N [4] [5] [15]

These identifiers enable precise chemical structure searching across databases and facilitate automated chemical information processing [12] [13].

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for 2-(2-phenylacetamido)acetic acid is OC(=O)CNC(=O)CC1=CC=CC=C1 [3] [12] [15]. This linear notation describes the molecular connectivity, starting with the carboxylic acid group (OC(=O)), followed by the methylene bridge (C), the amide nitrogen (N), the carbonyl carbon (C(=O)), the phenylmethyl group (CC1=CC=CC=C1), representing the complete structure in a computer-readable format [5] [12].

The canonical SMILES representation, as recorded in chemical databases, maintains the same connectivity pattern: OC(=O)CNC(=O)CC1C=CC=CC=1 [5], providing an alternative arrangement of the aromatic ring notation.

Database Identifiers

2-(2-Phenylacetamido)Acetic Acid is a mono-carboxylic amino acid derivative with the empirical formula C₁₀H₁₁NO₃ and a relative molecular mass of 193.20 g mol⁻¹ [1] [2]. The systematic International Union of Pure and Applied Chemistry name is 2-(2-phenylacetamido)acetic acid, and the preferred database synonym is phenylacetylglycine [3].

Table 1.1 Key molecular identifiers

| Parameter | Value | Source |

|---|---|---|

| International Chemical Abstracts Service registry number | 500-98-1 [3] | 7 |

| InChIKey | UTYVDVLMYQPLQB-UHFFFAOYSA-N [2] | 14 |

| Canonical simplified molecular-input line-entry specification | OC(=O)CNC(=O)CC₆H₅ [4] | 15 |

Single-crystal X-ray work on the conjugate base (phenylacetylglycinate) reveals monoclinic packing dominated by hydrogen-bonded ribbons between the carboxylate and amide functions, consistent with zwitterionic behavior in the solid state [3].

Fundamental Physical Constants

Table 1.2 Experimentally determined constants

| Property (ambient pressure unless stated) | Numerical value | Measurement conditions | Source |

|---|---|---|---|

| Melting point | 142–145 °C [5] / 144 °C [1] [2] | Sealed capillary; differential scanning calorimetry | 2 14 20 |

| Boiling point | 476 ± 38 °C at 760 mm Hg [1] | Calculated from Joback method, confirmed by differential thermal analysis | 2 |

| Density | 1.20 ± 0.10 g cm⁻³ (25 °C) [1] | Helium pycnometry | 2 |

| Refractive index (solid, sodium D line) | 1.558 [2] | Ambient temperature | 14 |

| Heat of decomposition onset | ≈300 °C (thermogravimetry) – no mass loss below this point [3] | Nitrogen atmosphere, 10 °C min⁻¹ | 7 |

The relatively high melting point reflects the extensive intermolecular hydrogen bonding network observed crystallographically.

Aqueous and Non-aqueous Solubility

Gravimetric and high-performance liquid chromatography solubility determinations give moderately high water solubility that varies with temperature:

Table 1.3 Solubility profile

| Medium | Solubility | Temperature | Source |

|---|---|---|---|

| Deionised water | 7.3 mg mL⁻¹ | 11 °C [6] | 32 |

| Deionised water | 0.66 g L⁻¹ | 25 °C [4] | 15 |

| Dimethyl sulfoxide | ≥60 mg mL⁻¹ (310 mmol L⁻¹) | 25 °C [7] | 1 |

| Ethanol (absolute) | 10 mg mL⁻¹ (approximate) | 25 °C [8] | 23 |

The sizeable deviation between 0 °C-corrected and room-temperature aqueous solubility values reflects endothermic dissolution driven by disruption of the intramolecular hydrogen-bonding network.

Acid-base Behaviour

Potentiometric titration and quantum-chemical prediction yield an acid dissociation constant (negative logarithm) of 3.99 for the carboxyl group [9]. The amide nitrogen is not appreciably basic; hence the molecule exists predominantly as a zwitterion between pH 2 and pH 8.

Table 1.4 Measured dissociation constant

| Dissociating group | Negative logarithm of the acid dissociation constant | Method | Source |

|---|---|---|---|

| Carboxyl proton | 3.99 | Automatic titration in aqueous medium, 25 °C | 18 |

Partitioning and Lipophilicity

The decimal logarithm of the n-octanol–water partition coefficient obtained by shake-flask and by in-silico ALOGPS algorithms is close to zero, categorising the compound as borderline hydrophilic:

| Determination route | Logarithm of octanol–water partition coefficient | Source |

|---|---|---|

| Experimental (shake-flask) | 0.18 [1] | 2 |

| In-silico prediction (ALOGPS) | 0.51 [4] | 15 |

Such low lipophilicity accords with the high polar surface area (66.4 Ų) [2] and the presence of two hydrogen-bond donors and three acceptors that favour aqueous interactions.

Spectroscopic Signatures

Nuclear magnetic resonance spectroscopy

Proton and carbon-thirteen spectra in deuterium oxide display characteristic resonances: aromatic protons at 7.27–7.38 ppm, methylene protons adjacent to the carbonyl at 3.60 ppm, and the glycine methylene at 3.38 ppm; the carbonyl carbons resonate at 173.2 ppm (acid) and 170.0 ppm (amide) [4].

Infrared spectroscopy

Fourier-transform infrared spectra (potassium bromide pellet) show intense stretches at 3 312 cm⁻¹ (N–H), 1 727 cm⁻¹ (C=O, acid), 1 651 cm⁻¹ (C=O, amide) and 1 408 cm⁻¹ (O–H bend) [3].

Mass spectrometry

Electron-impact ionisation gives a base peak at m/z 91, corresponding to the benzyl cation, with additional fragments at m/z 194 (molecular ion) and m/z 147 (loss of carbon dioxide) [3].

Thermochemical and Solid-state Findings

Differential scanning calorimetry identifies a single sharp endotherm at 144 °C agreeing with the melting transition; no polymorphic transitions are observed prior to decomposition [1]. Variable-temperature powder diffraction confirms lattice stability up to 140 °C, after which amorphisation coincides with the DSC melt endotherm [10].

High-resolution powder diffraction patterns indexed on a monoclinic unit cell yield refined cell parameters a = 6.19 Å, b = 7.94 Å, c = 12.26 Å, β = 99.7°, consistent with previously reported single-crystal data for the conjugate base [3]. The supramolecular structure consists of head-to-tail carboxylate–amide hydrogen bonds forming infinite chains parallel to the b axis, reinforced by π–π interactions between phenyl rings at 3.85 Å separation.

Summary of Key Research Insights

- Precise melting-point determination (142–145 °C) and thermal analysis confirm the absence of low-temperature polymorphs, indicating solid-state robustness suitable for reference-standard formulation [1] [10].

- Comparative solubility measurements show significant temperature dependence, underlining the need to specify experimental conditions when reporting aqueous solubility [4] [6].

- The near-zero logarithm of the octanol–water partition coefficient establishes the compound as amphipathic, explaining its prevalence as a urinary metabolite and its efficient renal excretion [1] [4].

- Crystal-engineering studies reveal that hydrogen-bond networks, rather than hydrophobic stacking, govern lattice stability, informing future crystallisation strategies for analytical standards [3] [10].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant